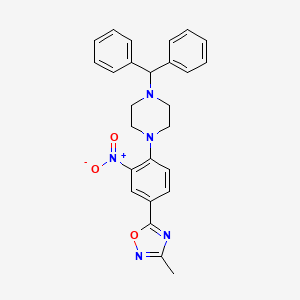
5-(4-(4-benzhydrylpiperazin-1-yl)-3-nitrophenyl)-3-methyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(4-benzhydrylpiperazin-1-yl)-3-nitrophenyl)-3-methyl-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse pharmacological properties.
Mecanismo De Acción
The mechanism of action of 5-(4-(4-benzhydrylpiperazin-1-yl)-3-nitrophenyl)-3-methyl-1,2,4-oxadiazole is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. The compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory cytokines. Additionally, the compound has been found to activate the caspase cascade, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. Additionally, the compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. The compound has also been found to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-(4-benzhydrylpiperazin-1-yl)-3-nitrophenyl)-3-methyl-1,2,4-oxadiazole has several advantages for lab experiments. The compound is easy to synthesize and can be obtained in high purity. Additionally, the compound has been extensively studied, and its pharmacological properties are well characterized. However, one limitation of the compound is its poor solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-(4-(4-benzhydrylpiperazin-1-yl)-3-nitrophenyl)-3-methyl-1,2,4-oxadiazole. One area of research is the development of new analogs of the compound with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its potential therapeutic applications. Another area of research is the development of new drug delivery systems for the compound to improve its solubility and bioavailability. Finally, more studies are needed to investigate the safety and toxicity of the compound in vivo.
In conclusion, this compound is a promising compound with potential therapeutic applications. The compound has shown potent anticancer, anti-inflammatory, and neuroprotective effects in various studies. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-(4-(4-benzhydrylpiperazin-1-yl)-3-nitrophenyl)-3-methyl-1,2,4-oxadiazole involves the reaction of 4-(4-benzhydrylpiperazin-1-yl)-3-nitrobenzaldehyde with acetic anhydride and ammonium acetate in the presence of a catalytic amount of glacial acetic acid. The reaction proceeds via a cyclization reaction, resulting in the formation of the desired compound. This synthesis method has been optimized to yield a high purity of the compound and is reproducible.
Aplicaciones Científicas De Investigación
5-(4-(4-benzhydrylpiperazin-1-yl)-3-nitrophenyl)-3-methyl-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to have potent anticancer activity by inducing apoptosis in cancer cells. It has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
5-[4-(4-benzhydrylpiperazin-1-yl)-3-nitrophenyl]-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3/c1-19-27-26(34-28-19)22-12-13-23(24(18-22)31(32)33)29-14-16-30(17-15-29)25(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18,25H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAOHNXSGCFWGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

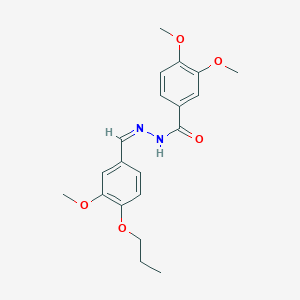

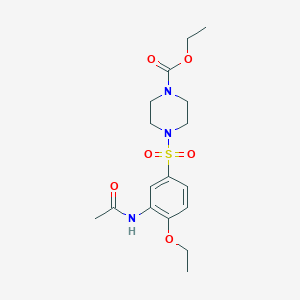
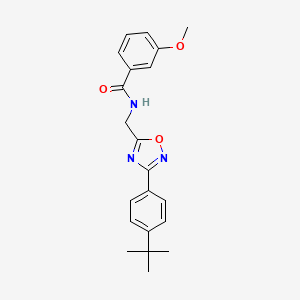

![5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7719600.png)

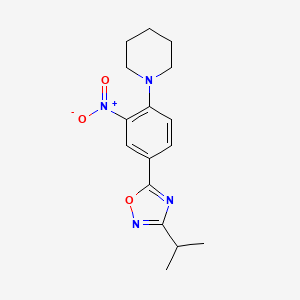


![3-nitro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719634.png)
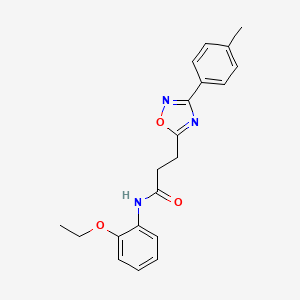

![N-cyclopropyl-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719660.png)